molecular formula C26H25NO3 B12339448 N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide

N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide

Katalognummer: B12339448
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: FCQZYAJFAUTKRU-JJIBRWJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide is a chemical compound with the molecular formula C26H25NO3 and a molecular weight of 399.48. It is primarily used in proteomics research and is known for its role as an intermediate in the metabolism of certain pharmaceutical compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide typically involves the reaction of 4-benzyloxybenzaldehyde with alpha-benzilidene isobutyrylacetamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be essential to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential role in the development of new pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide involves its interaction with specific molecular targets and pathways. As an intermediate in the metabolism of certain drugs, it may inhibit or activate specific enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide is unique due to its specific structure and role as an intermediate in the metabolism of certain pharmaceutical compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research .

Eigenschaften

Molekularformel

C26H25NO3

Molekulargewicht

399.5 g/mol

IUPAC-Name

(2E)-2-benzylidene-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide

InChI

InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b24-17+

InChI-Schlüssel

FCQZYAJFAUTKRU-JJIBRWJFSA-N

Isomerische SMILES

CC(C)C(=O)/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Kanonische SMILES

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.